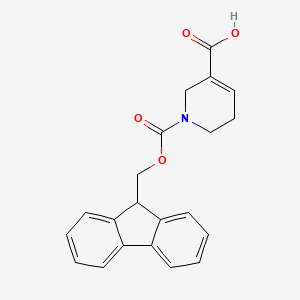![molecular formula C23H31N3O2S2 B2381343 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one CAS No. 1706146-51-1](/img/structure/B2381343.png)
3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one is an organic compound that has garnered significant attention in scientific research due to its unique structural characteristics and versatile applications. This compound features a thiazolyl group, a bipiperidinyl moiety, and a phenyl ring substituted with a methylthio group, which collectively contribute to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate Compound
Begin with 4-bromothiazole as the starting material.
Perform a nucleophilic substitution reaction with 1-bromopiperidine to form 4-(bipiperidin-1-yl)thiazole under reflux conditions in the presence of a suitable base like potassium carbonate in dimethylformamide (DMF).
Step 2: Formation of Thiazolyl-Bipiperidinyl Intermediate
React the intermediate from Step 1 with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydride, to form 4-(4-thiazol-2-yloxy)-[1,4'-bipiperidin]-1-yl)benzaldehyde.
Step 3: Synthesis of 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one
Conduct a Friedel-Crafts acylation reaction using the benzaldehyde intermediate and 4-(methylthio)benzoyl chloride in the presence of aluminum chloride as a catalyst in dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods
Industrial production typically follows similar synthetic routes but on a larger scale, using optimized reaction conditions and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thioether group can undergo oxidation to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The thiazole ring and bipiperidine moiety can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Bases for Substitution Reactions: : Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Sulfoxides and Sulfones: : Formed from the oxidation of the thioether group.
Alcohol Derivatives: : Formed from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one has several applications across different fields:
Chemistry
As an intermediate in the synthesis of more complex molecules.
As a model compound in studying reaction mechanisms.
Biology
Potential use in studying enzyme interactions and inhibitors due to its structural complexity.
Medicine
Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
Use in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The compound’s mechanism of action involves its interaction with various molecular targets and pathways:
Molecular Targets: : The thiazole ring and bipiperidinyl group interact with biological molecules through hydrogen bonding and van der Waals forces.
Pathways Involved: : Potential inhibition of enzymes involved in inflammatory responses or microbial growth.
Comparación Con Compuestos Similares
When compared to other similar compounds, 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one stands out due to its unique combination of functional groups:
Similar Compounds
3-(4-(Methylthio)phenyl)-1-piperidin-1-ylpropan-1-one
3-(4-(Methylthio)phenyl)-1-(4-thiazol-2-yloxy-piperidin-1-yl)propan-1-one
This compound's distinct structural elements, including the thiazolyl and bipiperidinyl moieties, provide unique properties and interactions not seen in other similar molecules.
Propiedades
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S2/c1-29-21-5-2-18(3-6-21)4-7-22(27)26-13-8-19(9-14-26)25-15-10-20(11-16-25)28-23-24-12-17-30-23/h2-3,5-6,12,17,19-20H,4,7-11,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOINBQGEDOUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381268.png)


![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)

![ethyl 4-{4-[(3-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2381277.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

